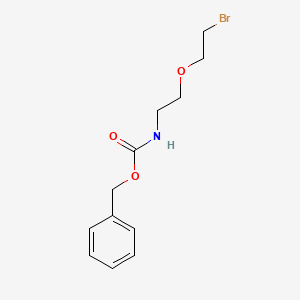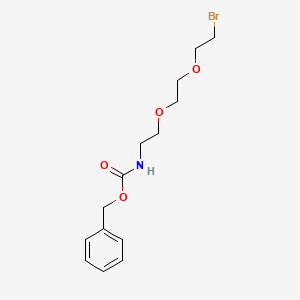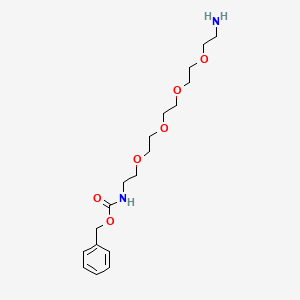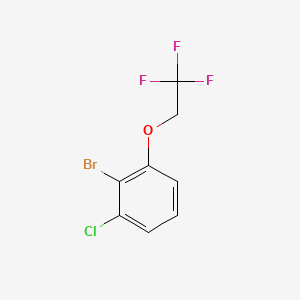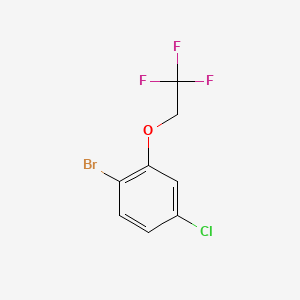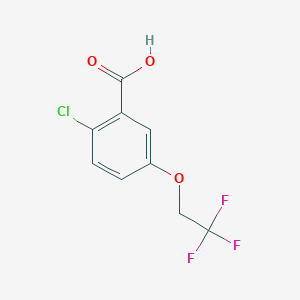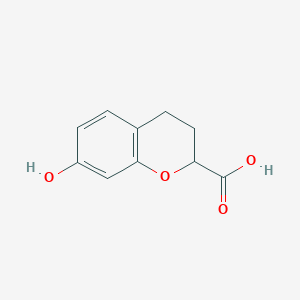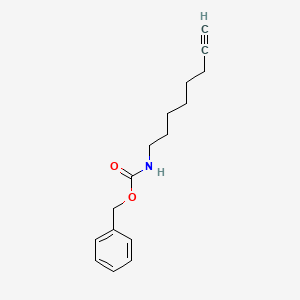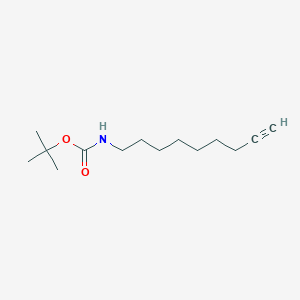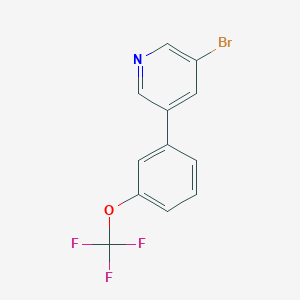
3-Bromo-5-(3-trifluoromethoxyphenyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(3-trifluoromethoxyphenyl)pyridine is an organic compound with the molecular formula C12H7BrF3NO. It is a derivative of pyridine, substituted with a bromine atom at the 3-position and a trifluoromethoxyphenyl group at the 5-position. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(3-trifluoromethoxyphenyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-bromo-5-chloropyridine and 3-trifluoromethoxyphenylboronic acid.
Suzuki Coupling Reaction: The key step involves a Suzuki coupling reaction, where 3-bromo-5-chloropyridine reacts with 3-trifluoromethoxyphenylboronic acid in the presence of a palladium catalyst (such as Pd(PPh3)4) and a base (such as K2CO3) in an appropriate solvent (like toluene or DMF) under reflux conditions.
Purification: The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalyst Optimization: Employing more efficient or recyclable catalysts to lower production costs.
Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(3-trifluoromethoxyphenyl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings to form new carbon-carbon bonds.
Oxidation and Reduction: The pyridine ring can be subjected to oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or DMF.
Cross-Coupling Reactions: Palladium catalysts, bases like K2CO3 or NaOH, and solvents such as toluene or DMF.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Cross-Coupling Reactions: Biaryl compounds or other complex aromatic structures.
Oxidation and Reduction: Pyridine N-oxides or reduced pyridine derivatives.
Scientific Research Applications
3-Bromo-5-(3-trifluoromethoxyphenyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Material Science: The compound is utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: It serves as a probe in studying biological pathways and interactions due to its ability to interact with specific proteins and enzymes.
Agricultural Chemistry: The compound is explored for its potential use in agrochemicals, including herbicides and fungicides.
Mechanism of Action
The mechanism by which 3-Bromo-5-(3-trifluoromethoxyphenyl)pyridine exerts its effects depends on its application:
Medicinal Chemistry: It may act by binding to specific receptors or enzymes, modulating their activity. For example, it could inhibit enzymes involved in inflammatory pathways or interact with neurotransmitter receptors in the brain.
Material Science: In electronic applications, the compound’s unique electronic properties, such as its ability to transport electrons or holes, are exploited.
Comparison with Similar Compounds
3-Bromo-5-(3-trifluoromethoxyphenyl)pyridine can be compared with other similar compounds, such as:
3-Bromo-5-(trifluoromethyl)pyridine: Lacks the trifluoromethoxyphenyl group, which may result in different reactivity and applications.
3-Bromo-5-(4-methoxyphenyl)pyridine: The methoxy group instead of trifluoromethoxy may alter its electronic properties and biological activity.
3-Bromo-5-(3-chlorophenyl)pyridine: The presence of a chlorine atom instead of trifluoromethoxy can lead to different chemical behavior and uses.
The uniqueness of this compound lies in its trifluoromethoxyphenyl group, which imparts distinct electronic and steric properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
3-bromo-5-[3-(trifluoromethoxy)phenyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrF3NO/c13-10-4-9(6-17-7-10)8-2-1-3-11(5-8)18-12(14,15)16/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZGZJVFSWRLOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
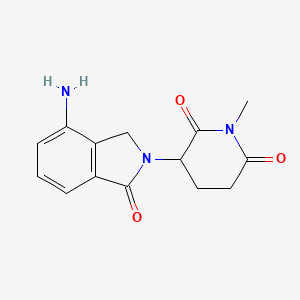
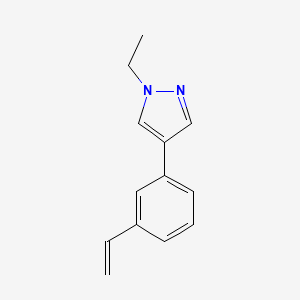
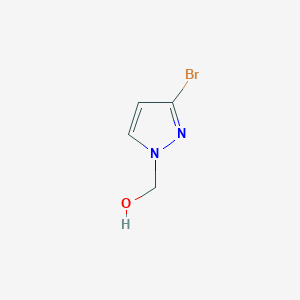
![{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanol](/img/structure/B8116540.png)
